molecular formula C11H7N3 B12996748 [2,3'-Bipyridine]-6'-carbonitrile

[2,3'-Bipyridine]-6'-carbonitrile

Cat. No.: B12996748
M. Wt: 181.19 g/mol
InChI Key: DOIBKQAOOXRRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2,3’-Bipyridine]-6’-carbonitrile: is an organic compound that belongs to the bipyridine family. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a nitrile group (-CN) attached to the 6’ position of the 2,3’-bipyridine structure. Bipyridines are known for their versatility and are widely used in coordination chemistry, materials science, and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,3’-Bipyridine]-6’-carbonitrile typically involves the coupling of two pyridine rings followed by the introduction of the nitrile group. One common method is the cross-coupling reaction between 2-bromopyridine and 3-cyanopyridine using a palladium catalyst under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods: Industrial production of [2,3’-Bipyridine]-6’-carbonitrile may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques and advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: [2,3’-Bipyridine]-6’-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-6’-carbonitrile primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal ions. These complexes can participate in various redox reactions, influencing electron transfer processes and catalytic activities .

Comparison with Similar Compounds

Uniqueness: [2,3’-Bipyridine]-6’-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

5-pyridin-2-ylpyridine-2-carbonitrile

InChI

InChI=1S/C11H7N3/c12-7-10-5-4-9(8-14-10)11-3-1-2-6-13-11/h1-6,8H

InChI Key

DOIBKQAOOXRRJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.